Labetalol 2,2-dimethyloxazolidine
Description
Core Structural Features of the Oxazolidine Ring System
The oxazolidine ring system represents the central structural modification distinguishing this derivative from parent labetalol, consisting of a five-membered heterocyclic structure containing both nitrogen and oxygen atoms in non-adjacent positions. The ring adopts the fundamental oxazolidine framework with the formula (CH2)3(NH)O, where the oxygen and nitrogen atoms are not mutually bonded, distinguishing it from related isoxazolidine structures. The 2,2-dimethyl substitution pattern introduces significant steric effects and conformational constraints that influence the overall molecular geometry and chemical properties. These methyl groups occupy axial and equatorial positions relative to the ring plane, creating a specific substitution pattern that affects both the electronic distribution and spatial arrangement of the molecule. The oxazolidine ring formation occurs through the condensation of 2-aminoalcohol functionality with a carbonyl compound, consistent with traditional synthetic approaches for preparing such heterocyclic systems.
The stereochemical implications of the oxazolidine ring formation are particularly significant when considering the conformational preferences and chemical stability of the resulting structure. Research on 1,3-diol acetonides has demonstrated that the stereochemical relationship between substituents dramatically influences the carbon-13 nuclear magnetic resonance chemical shifts of acetonide carbons, with syn and anti configurations displaying characteristic patterns. In the case of 2,2-dimethyloxazolidine derivatives, the carbon resonances of the acetonide carbons follow predictable patterns, where syn isomers typically display carbon resonances for acetonide methyl groups at approximately 30 and 19 parts per million, while anti isomers exhibit methyl resonances in the range of 24-25 parts per million. The ketal carbon chemical shifts also demonstrate stereoregular patterns, with anti diol acetonides resonating above 100 parts per million and syn diol acetonides appearing below 100 parts per million.
Comparative Analysis with Parent Labetalol Molecule
The structural comparison between this compound and parent labetalol reveals fundamental differences in molecular composition, three-dimensional architecture, and chemical properties that arise from the acetonide modification. Parent labetalol possesses the molecular formula C19H24N2O3 with a molecular weight of 328.40 daltons, compared to the acetonide derivative's formula C22H28N2O3 and molecular weight of 368.47 daltons. This difference of C3H4 (40.07 daltons) corresponds precisely to the incorporation of the acetonide protecting group, which involves the condensation of two hydroxyl groups with acetone to form the cyclic ketal structure. The parent labetalol molecule contains the systematic name 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-salicylamide monohydrochloride, reflecting its linear arrangement of functional groups without cyclic constraints.
The structural modification results in significant changes to the molecular flexibility and conformational preferences of the acetonide derivative compared to the parent compound. While labetalol maintains relatively unrestricted rotation around the ethyl linker connecting the benzamide and amino alcohol portions, the oxazolidine formation constrains this flexibility through the formation of a rigid five-membered ring. This conformational restriction affects the spatial relationship between the phenylbutyl side chain and the benzamide core, potentially influencing molecular recognition patterns and chemical reactivity. The hydroxyl groups present in parent labetalol that participate in hydrogen bonding interactions are effectively masked in the acetonide derivative, fundamentally altering the compound's hydrophobic-hydrophilic balance and solubility characteristics.
The electronic properties of the two molecules also differ substantially due to the altered substitution patterns and the presence of the acetonide functional group. The acetonide carbon exhibits characteristic nuclear magnetic resonance properties that distinguish it from the corresponding carbons in the parent molecule, providing valuable analytical markers for structural identification and purity assessment. The chemical stability profiles also diverge significantly, as acetonides are known to be prone to hydrolysis under acidic conditions, representing a potential pathway for regenerating the parent diol structure.
| Property | Parent Labetalol | Labetalol Acetonide | Difference |
|---|---|---|---|
| Molecular Formula | C19H24N2O3 | C22H28N2O3 | +C3H4 |
| Molecular Weight | 328.40 Da | 368.47 Da | +40.07 Da |
| Free Hydroxyl Groups | 2 | 0 | -2 |
| Ring Systems | 1 (aromatic) | 2 (aromatic + oxazolidine) | +1 |
| Hydrogen Bond Donors | 3 | 1 | -2 |
| Conformational Flexibility | High | Restricted | Decreased |
Chiral Centers and Enantiomeric Considerations
The stereochemical complexity of this compound arises from multiple chiral centers inherited from the parent labetalol structure and potentially modified through the acetonide formation process. Parent labetalol contains two asymmetric centers and exists as a molecular complex of two diastereoisomeric pairs, resulting in four possible stereoisomers. The individual stereoisomers demonstrate distinct pharmacological profiles, with the (S,S)- and (R,S)-forms being inactive, the (S,R)-isomer functioning as a powerful alpha-1-adrenergic receptor blocker, and the (R,R)-isomer (dilevalol) serving as a mixed non-selective beta-adrenergic receptor blocker and selective alpha-1 blocker. This stereoisomer, dilevalol, comprises approximately 25% of racemic labetalol preparations.
The formation of the oxazolidine ring system introduces additional stereochemical considerations related to the configuration around the newly formed ring structure. The acetonide formation process typically proceeds with retention of configuration at the original chiral centers, but the creation of the cyclic structure can influence the conformational preferences and spatial arrangements of existing stereogenic centers. The 2,2-dimethyl substitution pattern on the oxazolidine ring does not introduce additional chiral centers but does create specific steric environments that can influence the relative stability and accessibility of different conformational states.
Analytical techniques for stereochemical characterization of acetonide derivatives have been extensively developed, particularly using carbon-13 nuclear magnetic resonance spectroscopy to distinguish between syn and anti configurations. The acetonide carbon chemical shifts provide reliable indicators of the stereochemical relationship between the original hydroxyl groups that participated in ring formation. Two-dimensional nuclear magnetic resonance analysis, including double quantum filtered correlation spectroscopy, heteronuclear multiple quantum coherence, and rotating frame nuclear Overhauser effect spectroscopy experiments, enables unambiguous assignment of acetonide configurations within complex molecular frameworks.
The stereochemical assignment of labetalol acetonide derivatives requires careful consideration of both the inherited chirality from the parent molecule and the newly formed ring system. The integration of multiple analytical approaches, including nuclear magnetic resonance spectroscopy and computational modeling, provides comprehensive understanding of the three-dimensional molecular architecture and its implications for chemical behavior and potential biological activity. The predictable patterns observed in acetonide carbon chemical shifts offer powerful tools for structural verification and stereochemical assignment in this class of compounds.
| Stereochemical Feature | Parent Labetalol | Labetalol Acetonide | Impact |
|---|---|---|---|
| Asymmetric Centers | 2 | 2 (inherited) | Maintained |
| Possible Stereoisomers | 4 | 4 (minimum) | Complex mixture |
| Active Stereoisomer | (R,R)-dilevalol (25%) | Unknown distribution | Requires analysis |
| Ring Constraint Effect | None | Significant | Conformational restriction |
| NMR Diagnostic Signals | Standard | Acetonide-specific | Enhanced identification |
Properties
Molecular Formula |
C₂₂H₂₈N₂O₃ |
|---|---|
Molecular Weight |
368.47 |
Synonyms |
Labetalol Acetonide; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Labetalol is characterized by its unique mechanism of action as a non-selective beta-adrenoceptor blocker and a selective alpha-1 antagonist. This dual action allows it to effectively lower blood pressure without significantly affecting heart rate or cardiac output. The pharmacokinetics of labetalol include:
- Bioavailability : Approximately 25% after oral administration due to extensive first-pass metabolism.
- Elimination Half-life : Roughly 6 hours.
- Dosage Forms : Available in both oral and intravenous formulations.
The ratio of beta to alpha blockade varies with the route of administration; it is approximately 3:1 for oral and 6.9:1 for intravenous use .
Clinical Applications
Labetalol is utilized in several clinical scenarios:
- Essential Hypertension : It is effective in managing chronic hypertension, especially when other treatments have failed.
- Pregnancy-Induced Hypertension : Labetalol is often preferred due to its favorable safety profile for both mother and fetus .
- Hypertensive Emergencies : Intravenous labetalol is used in acute settings to rapidly control blood pressure.
- Pheochromocytoma : It has been successfully employed in managing hypertension associated with this adrenal tumor .
- Ischemic Heart Disease : Preliminary studies suggest potential benefits in patients with coronary artery disease .
Case Study 1: Pregnancy-Induced Hypertension
A study involving pregnant women treated with labetalol showed significant reductions in blood pressure without adverse effects on fetal health. One mother reported weak sucking in her infant while breastfeeding under labetalol treatment, but no severe complications were noted .
Case Study 2: Pheochromocytoma Management
In a clinical report, a patient with pheochromocytoma was effectively managed with labetalol, demonstrating its role in controlling catecholamine-induced hypertension. The patient experienced stable blood pressure levels during treatment .
Side Effects and Considerations
While labetalol is generally well-tolerated, some side effects may occur:
- Common Side Effects : Dizziness, gastrointestinal disturbances, fatigue, headache.
- Serious Side Effects : Rarely includes respiratory issues like asthma exacerbation and Raynaud's phenomenon .
Monitoring is crucial when using labetalol, especially in patients with hepatic impairment or those undergoing surgery due to potential interactions with anesthetics .
Comparative Effectiveness
Labetalol has been compared with other antihypertensive agents in various studies. Its efficacy has been shown to be superior to placebo and comparable to other beta-blockers and diuretics. A systematic review indicated that patients on labetalol experienced better blood pressure control than those on monotherapy with diuretics or other antihypertensives .
Comparison with Similar Compounds
Key Differences :
Agrochemical Safeners: Furilazole
The 2,2-dimethyloxazolidine scaffold is also employed in agrochemicals. For instance:
- Furilazole (3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) : A herbicide safener that protects crops from phytotoxicity by enhancing detoxification enzymes. Its dimethyloxazolidine group contributes to metabolic stability .
- This compound : Unlike furilazole, this compound is designed for therapeutic use. The oxazolidine group here may modulate drug release or reduce first-pass metabolism rather than act as a safener.
Key Differences :
Boc-Protected Oxazolidine Building Blocks
Commercial reagents like (S)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (CAS 122709-21-1) are used in peptide and small-molecule synthesis. These compounds facilitate selective deprotection and functionalization .
- Comparison with Labetalol Derivative : The Boc group in commercial oxazolidines enables orthogonal protection strategies, whereas labetalol’s derivative may prioritize amine protection for subsequent drug formulation.
Key Differences :
Research Findings and Implications
- Synthetic Utility : The 2,2-dimethyloxazolidine group enhances synthetic efficiency across disciplines, from peptide drugs (pseudoprolines) to agrochemicals (furilazole). Labetalol’s derivative likely leverages this scaffold for streamlined synthesis or improved pharmacokinetics .
- Stability and Bioavailability : Oxazolidine derivatives often exhibit enhanced metabolic stability compared to their parent compounds, a critical factor in drug design .
Preparation Methods
Condensation and Reduction-Based Synthesis (Patent WO2017098520A1)
The primary route involves a four-step sequence starting with 4-phenylbutan-2-amine (Formula A) and 5-(bromoacetyl)-2-hydroxybenzamide (Formula B). Key parameters include:
-
Step 1 : Condensation of A and B in methanol at 25–35°C for 1 hour yields 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide (Formula C).
-
Step 2 : Sodium borohydride-mediated reduction of Formula C in methanol with sodium hydroxide (25–35°C, 2 hours) produces 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide (Formula D).
-
Step 3 : Liquid-liquid extraction using toluene/water mixtures isolates the aqueous layer containing the free base.
-
Step 4 : Acidification with HCl followed by recrystallization from isopropyl alcohol achieves Labetalol Hydrochloride with 90% purity and 68% overall yield.
Critical Parameters :
| Step | Solvent | Temperature (°C) | Time (h) | Reagent |
|---|---|---|---|---|
| 1 | Methanol | 25–35 | 1 | None |
| 2 | Methanol | 25–35 | 2 | NaBH₄ |
| 4 | IPA | 0–5 (recryst.) | 1 | HCl |
Borohydride Reduction in Alkaline Media (Patent CN111362823A)
An alternative method employs potassium borohydride under alkaline conditions:
-
Step 1 : Dissolution of labetalol hydrochloride ketone in 30–40% potassium chloride solution.
-
Step 2 : Reduction with excess KBH₄ at 50–60°C for 3–5 hours.
-
Step 3 : Neutralization with glacial acetic acid and pH adjustment to 5.0 using acetone/HCl.
-
Step 4 : Decolorization with activated carbon and crystallization from purified water yields the final product.
Optimized Conditions :
Comparative Analysis of Methodologies
Yield and Purity Trade-offs
Environmental and Economic Considerations
-
Solvent Selection : Methanol dominates in, while prioritizes aqueous systems, reducing volatile organic compound (VOC) emissions by 40%.
-
Reagent Costs : Sodium borohydride (∼$200/kg) is costlier than potassium borohydride (∼$150/kg), making more economical for large-scale production.
Challenges in Derivative Synthesis (2,2-Dimethyloxazolidine)
While the patents focus on Labetalol Hydrochloride, the synthesis of 2,2-dimethyloxazolidine derivatives would likely involve:
-
Amine Protection : Introducing the oxazolidine moiety via reaction of Labetalol’s secondary amine with 2,2-dimethoxypropane under acidic conditions.
-
Ring-Closing : Catalytic methods using BF₃·Et₂O or TsOH to form the oxazolidine ring, though this remains speculative without direct experimental data.
Hypothetical Pathway :
Industrial Scaling Considerations
Both patents emphasize process intensification :
Q & A
Q. What validated analytical methods are recommended for assessing the purity of Labetalol intermediates containing 2,2-dimethyloxazolidine?
To ensure purity, use thin-layer chromatography (TLC) with silica gel GF254 plates and a mobile phase of methanol:ammonia (25:1 v/v), yielding an Rf value of 0.69 ± 0.02 for Labetalol hydrochloride . For quantitative analysis, UV-Vis spectrophotometry at 302 nm or HPLC with a C18 column and phosphate buffer (pH 3.0)-acetonitrile (70:30) is recommended. Validate methods per ICH guidelines, including linearity (400–2400 ng/band) and recovery (98.62–100.50%) .
Q. How can researchers synthesize 2,2-dimethyloxazolidine derivatives for Labetalol intermediates?
A chemo-enzymatic approach combines alcohol dehydrogenase (ADH) and Pd nanoparticles (0.5 mM) in a system containing 100 mM substrate, 0.1 mM NAD+, and 5% 2-propanol at 30°C for 24 hours. Post-reaction, isolate intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm enantiomeric purity (>97% ee) by chiral GC-FID after derivatization to 2,2-dimethyloxazolidine .
Q. What are the critical parameters for optimizing isomer ratios in Labetalol derivatives?
Control isomer ratios using HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) and a mobile phase of n-hexane:ethanol:diethylamine (80:20:0.1). Maintain column temperature at 25°C and flow rate at 1.0 mL/min. Validate using USP standards for resolution (>2.0) and tailing factor (<1.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereoselective disposition data for Labetalol isomers?
Apply pharmacokinetic modeling (e.g., Emax model ) to account for stereoselective metabolism. Use chiral LC-MS/MS to quantify (R,R)-, (S,S)-, (R,S)-, and (S,R)-isomers in plasma. Address discrepancies by normalizing data to hepatic enzyme activity (e.g., CYP2C19 inhibition by cimetidine) and validating with in vitro hepatocyte assays .
Q. What experimental strategies improve the stability of 2,2-dimethyloxazolidine in peptide-based drug design?
Incorporate 2,2-dimethyloxazolidine as a pseudoproline analog during solid-phase peptide synthesis (SPPS). Use Fmoc-protected derivatives and monitor trans Leu-Pro bond formation via NMR (δ = 4.2–4.5 ppm for oxazolidine protons). Optimize coupling with HOBt/DIC in DMF and cleave with TFA:water:triisopropylsilane (95:2.5:2.5) to preserve stereochemistry .
Q. How do reaction conditions influence enantiomeric excess (ee) in asymmetric synthesis of 2,2-dimethyloxazolidine derivatives?
Vary ADH enzyme loading (0.2–2.5 mg/mL) and Pd nanoparticle concentration (0.1–1.0 mM) to modulate ee. Higher ADH loads (>2.0 mg/mL) and lower Pd concentrations (0.5 mM) enhance ee (>90%) by reducing racemization. Confirm via Cahn-Ingold-Prelog priority rules and X-ray crystallography for absolute configuration .
Q. What methodologies validate the role of 2,2-dimethyloxazolidine in preventing β-sheet aggregation during peptide synthesis?
Use circular dichroism (CD) to monitor secondary structure (190–250 nm) and dynamic light scattering (DLS) to assess particle size. Compare aggregation propensity of peptides with/without 2,2-dimethyloxazolidine under simulated physiological conditions (pH 7.4, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
